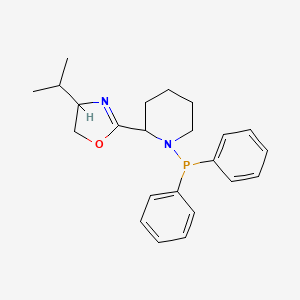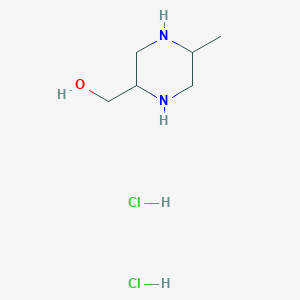
1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine is a complex organic compound that features a piperidine ring substituted with a diphenylphosphanyl group and an oxazoline ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine typically involves multiple steps:
Formation of the Oxazoline Ring: The oxazoline ring can be synthesized from the reaction of an amino alcohol with an acid chloride or ester under basic conditions.
Piperidine Ring Formation: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors such as 1,5-diamines.
Introduction of the Diphenylphosphanyl Group: The diphenylphosphanyl group can be introduced through a reaction with diphenylphosphine chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine can undergo various types of chemical reactions:
Oxidation: The diphenylphosphanyl group can be oxidized to form phosphine oxides.
Reduction: The oxazoline ring can be reduced to form the corresponding amino alcohol.
Substitution: The compound can participate in substitution reactions, particularly at the phosphorus atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amino alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine has several scientific research applications:
Catalysis: It can be used as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine depends on its application:
Catalysis: The compound acts as a ligand, coordinating to a metal center and influencing the electronic and steric environment of the catalytic site.
Organic Synthesis: It can participate in various reactions, facilitating the formation of new bonds and functional groups.
Medicinal Chemistry: The compound may interact with biological targets, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
1-(Diphenylphosphanyl)-2-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine: Similar structure but with a methyl group instead of an isopropyl group.
1-(Diphenylphosphanyl)-2-(4-ethyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
1-(Diphenylphosphanyl)-2-(4-isopropyl-4,5-dihydro-1,3-oxazol-2-yl)piperidine is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties, potentially leading to different reactivity and selectivity in chemical reactions compared to its analogs.
Propiedades
Fórmula molecular |
C23H29N2OP |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)piperidin-1-yl]phosphane |
InChI |
InChI=1S/C23H29N2OP/c1-18(2)21-17-26-23(24-21)22-15-9-10-16-25(22)27(19-11-5-3-6-12-19)20-13-7-4-8-14-20/h3-8,11-14,18,21-22H,9-10,15-17H2,1-2H3 |
Clave InChI |
PQUUCDVLTJZOFT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1COC(=N1)C2CCCCN2P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-{octahydropyrano[3,4-c]pyrrol-3a-yl}carbamate](/img/structure/B12513791.png)

![4-{1-[3-Chloro-5-(trifluoromethyl)pyridin-2-YL]indol-3-YL}but-3-EN-2-one](/img/structure/B12513798.png)
![Methyl 5-formyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B12513801.png)

![3-Methyl-1-phenyl-3a,9a-dihydro-1H-pyrazolo[3,4-b]quinoline](/img/structure/B12513819.png)

![Tert-butyl 4-cyano-4-[4-(trifluoromethyl)phenyl]piperidine-1-carboxylate](/img/structure/B12513836.png)
![4,10,13-trithia-3,5-diazatetracyclo[10.3.0.02,6.07,11]pentadeca-1(12),2,5,7(11),8,14-hexaene](/img/structure/B12513855.png)

![1-Undecanol, 11-[[3,6,7,10,11-pentakis(hexyloxy)-2-triphenylenyl]oxy]-](/img/structure/B12513867.png)
![Spiro-[N-benzylpiperidine-4',1-(1,2,3,4-terahydro-beta-carboline)] dihydrochloride](/img/structure/B12513881.png)
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-6-tetradecanamidohexanoic acid](/img/structure/B12513884.png)
![4-{1-azabicyclo[2.2.2]octan-3-ylamino}-3-(1H-1,3-benzodiazol-2-yl)-6-chloro-1H-quinolin-2-one](/img/structure/B12513885.png)
